6-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide
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Overview
Description
6-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since been used in scientific research to study the role of mGluR5 in various physiological and pathological processes.
Scientific Research Applications
Medicinal Chemistry: Antibacterial Agents
This compound has been explored for its potential as an antibacterial agent. The presence of the pyridine-3-carboxamide moiety can be advantageous in the synthesis of new drugs with antibacterial properties . Research has shown that derivatives of this compound can inhibit bacterial growth by targeting essential enzymes or pathways within the bacteria, offering a potential route for the development of new antibiotics.
Organic Chemistry: Synthesis of Heterocyclic Compounds
In organic chemistry, the compound serves as a precursor for the synthesis of various heterocyclic compounds. These compounds are crucial in the development of pharmaceuticals and agrochemicals due to their diverse biological activities . The pyrazolyl group in particular is a common feature in many drugs and can be used to create novel molecules with significant therapeutic potential.
Pharmacology: Drug Development
The compound’s structure is conducive to modifications that can enhance its pharmacological profile. It can be used to develop drugs with improved efficacy, reduced toxicity, and better pharmacokinetic properties . Its versatility allows for the exploration of new treatments for diseases where current medication is limited or ineffective.
Biotechnology: Enzyme Inhibition
In biotechnology, this compound can be utilized to design enzyme inhibitors. By targeting specific enzymes within biological pathways, it can help in understanding disease mechanisms and developing therapeutic strategies . This application is particularly relevant in the study of diseases that involve aberrant enzyme activity.
Materials Science: Functional Materials
The compound’s molecular structure allows for its incorporation into functional materials. These materials can have applications in various industries, including electronics, coatings, and sensors . The ability to modify the compound’s properties makes it a valuable component in the design of new materials with specific functions.
Biology: Molecular Probes
In biology, the compound can act as a molecular probe to study biological processes. It can be used to track the activity of cells, proteins, or genes under different conditions, providing insights into cellular functions and signaling pathways . This application is crucial for research in cell biology and genetics.
Mechanism of Action
Target of Action
Similar compounds containing imidazole and indole moieties have been found to bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may have similar effects.
Action Environment
The solubility of similar compounds in various solvents suggests that the compound’s action may be influenced by its environment .
properties
IUPAC Name |
6-methoxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-20-13-4-3-12(11-16-13)14(19)15-6-9-21-10-8-18-7-2-5-17-18/h2-5,7,11H,6,8-10H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPKUNVXDQAPAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)NCCOCCN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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